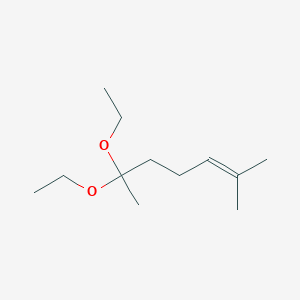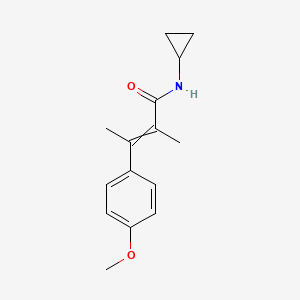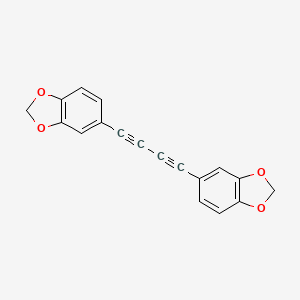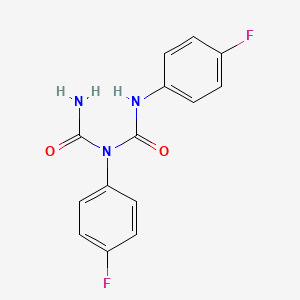
6,6-Diethoxy-2-methylhept-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,6-Diethoxy-2-methylhept-2-ene is an organic compound with the molecular formula C11H22O2. It is a derivative of heptene, characterized by the presence of two ethoxy groups and a methyl group attached to the heptene backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Diethoxy-2-methylhept-2-ene can be achieved through several methods. One common approach involves the alkylation of 2-methylhept-2-ene with ethyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, where the heptene derivative reacts with ethyl alcohol to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield. The product is then purified through distillation or recrystallization to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
6,6-Diethoxy-2-methylhept-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as halides or amines can be used to replace the ethoxy groups.
Major Products Formed
Oxidation: Formation of 6,6-diethoxy-2-methylheptan-2-one.
Reduction: Formation of 6,6-diethoxy-2-methylheptane.
Substitution: Formation of various substituted heptenes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6,6-Diethoxy-2-methylhept-2-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6,6-Diethoxy-2-methylhept-2-ene involves its interaction with various molecular targets. The ethoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The double bond in the heptene backbone can undergo addition reactions, making the compound a versatile intermediate in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,6-Dimethoxy-2-methylhept-2-ene: Similar structure but with methoxy groups instead of ethoxy groups.
2-Methyl-2-heptene: Lacks the ethoxy groups, making it less reactive in certain reactions.
6-Methyl-5-hepten-2-one: Contains a ketone functional group, leading to different reactivity and applications.
Uniqueness
6,6-Diethoxy-2-methylhept-2-ene is unique due to the presence of two ethoxy groups, which enhance its solubility and reactivity compared to similar compounds. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry and industry.
Eigenschaften
CAS-Nummer |
58567-37-6 |
|---|---|
Molekularformel |
C12H24O2 |
Molekulargewicht |
200.32 g/mol |
IUPAC-Name |
6,6-diethoxy-2-methylhept-2-ene |
InChI |
InChI=1S/C12H24O2/c1-6-13-12(5,14-7-2)10-8-9-11(3)4/h9H,6-8,10H2,1-5H3 |
InChI-Schlüssel |
UDLWNWVLCMWXMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(C)(CCC=C(C)C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl {3-[ethyl(phenyl)amino]propyl}carbamate](/img/structure/B14614637.png)
![4-Butylphenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14614641.png)


![2-[(Benzylimino)methyl]-4,6-dichlorophenol](/img/structure/B14614652.png)

![3-[Methyl(nitro)amino]propanoic acid](/img/structure/B14614669.png)
![1-[2-(4-Bromophenyl)ethenyl]-3,5-dimethoxybenzene](/img/structure/B14614675.png)



![1H-Isoindole-1,3(2H)-dione, 2-[3-(butylsulfonyl)-2-chloropropyl]-](/img/structure/B14614733.png)
![1-[(E)-hydrazinylidenemethyl]-3-(3-octylsulfanylpropyl)urea](/img/structure/B14614743.png)

